molecular formula C20H28O7 B033943 Elemacarmanin CAS No. 105242-48-6

Elemacarmanin

Cat. No. B033943
CAS RN: 105242-48-6
M. Wt: 380.4 g/mol
InChI Key: HHUHNVIGEYMOJY-HAJKQMQPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elemacarmanin is a naturally occurring compound that has been of great interest to the scientific community due to its potential applications in various fields. It is a type of carotenoid pigment that is found in the petals of certain flowers, such as marigolds. The compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism of Action

The exact mechanism of action of elemacarmanin is not yet fully understood. However, it is believed to act as an antioxidant, protecting cells from damage caused by reactive oxygen species. Additionally, the compound has been shown to interact with certain proteins and enzymes, suggesting that it may have a regulatory role in cellular processes.
Biochemical and Physiological Effects:
Elemacarmanin has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, reducing the production of inflammatory cytokines in cells. Additionally, the compound has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro. Other studies have suggested that elemacarmanin may have neuroprotective effects, reducing damage to neurons caused by oxidative stress.

Advantages and Limitations for Lab Experiments

Elemacarmanin has several advantages as a research tool. It is relatively easy to synthesize or extract from natural sources, making it readily available for use in experiments. Additionally, the compound is fluorescent, making it useful for imaging biological systems. However, there are also limitations to its use. For example, elemacarmanin is sensitive to light and can be degraded over time, which may affect the accuracy of experimental results.

Future Directions

There are several potential future directions for research on elemacarmanin. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with cellular proteins and enzymes. Finally, there is potential for the development of new synthetic methods for producing elemacarmanin, which may improve its availability and reduce costs associated with its use in research.
In conclusion, elemacarmanin is a promising compound with a range of potential applications in scientific research. Its fluorescent properties and anti-inflammatory and anti-cancer properties make it a useful tool for imaging biological systems and studying cellular processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Elemacarmanin has been studied extensively for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for imaging biological systems. The compound has been shown to emit a bright yellow fluorescence when excited by light, making it useful for visualizing cells and tissues in living organisms. Additionally, elemacarmanin has been studied for its potential anti-inflammatory and anti-cancer properties.

properties

CAS RN

105242-48-6

Product Name

Elemacarmanin

Molecular Formula

C20H28O7

Molecular Weight

380.4 g/mol

IUPAC Name

[(1S,2S,3R,4R,5S)-5-ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] 2-(hydroxymethyl)prop-2-enoate

InChI

InChI=1S/C20H28O7/c1-7-20(5)8-14(27-18(24)12(3)10-22)15(13(4)19(25)26-6)17(23)16(20)11(2)9-21/h7,14-17,21-23H,1-4,8-10H2,5-6H3/t14-,15+,16+,17-,20+/m0/s1

InChI Key

HHUHNVIGEYMOJY-HAJKQMQPSA-N

Isomeric SMILES

C[C@]1(C[C@@H]([C@H]([C@@H]([C@H]1C(=C)CO)O)C(=C)C(=O)OC)OC(=O)C(=C)CO)C=C

SMILES

CC1(CC(C(C(C1C(=C)CO)O)C(=C)C(=O)OC)OC(=O)C(=C)CO)C=C

Canonical SMILES

CC1(CC(C(C(C1C(=C)CO)O)C(=C)C(=O)OC)OC(=O)C(=C)CO)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elemacarmanin
Reactant of Route 2
Elemacarmanin
Reactant of Route 3
Elemacarmanin
Reactant of Route 4
Elemacarmanin
Reactant of Route 5
Elemacarmanin
Reactant of Route 6
Elemacarmanin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.